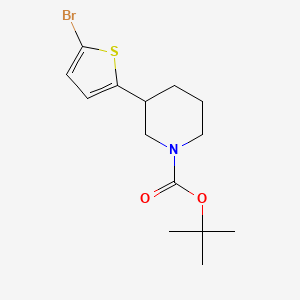

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

Description

Chemical Identity and Structural Features The compound 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester (CAS: 951259-22-6) is a piperidine derivative characterized by a tert-butyl ester group and a 5-bromo-2-thienyl substituent at the 3-position of the piperidine ring . The bromothienyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom and aromatic thiophene ring, which may influence reactivity and solubility compared to simpler alkyl or aryl-substituted analogs.

For example, N-Boc-protected piperidine derivatives are critical in opioid precursor chemistry (e.g., fentanyl analogs) . The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name |

tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYNOGWXAPZUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A widely adopted method involves coupling a piperidine boronic acid derivative with 5-bromo-2-thienyl halides. For example:

Reaction Scheme

3-Bromo-1-(tert-butoxycarbonyl)piperidine + 5-Bromo-2-thienylboronic acid → Target compound

Conditions

-

Base: K₂CO₃ or Cs₂CO₃.

-

Solvent: Dioxane/water (4:1).

Yield

Key Considerations

Negishi Coupling

Alternative routes employ zinc organometallics for enhanced selectivity:

Reaction Scheme

3-Iodo-1-(tert-butoxycarbonyl)piperidine + 5-Bromo-2-thienylzinc bromide → Target compound

Conditions

Reductive Amination Approaches

Piperidine Ring Formation

Constructing the piperidine ring with pre-installed substituents:

Step 1: Ketone Formation

React 5-bromo-2-thiophenecarbaldehyde with tert-butyl 3-aminopropanoate to form a Schiff base.

Step 2: Cyclization

Reduce the imine using NaBH₃CN in methanol, yielding 3-(5-bromo-2-thienyl)piperidine.

Step 3: Esterification

Protect the piperidine nitrogen with Boc anhydride (di-tert-butyl dicarbonate) in THF/DIEA.

Overall Yield

Halogen Exchange and Functionalization

Bromination of Thienyl Intermediates

Late-stage bromination avoids handling sensitive boronic acids:

Reaction Conditions

-

Substrate: 3-(2-Thienyl)-1-(tert-butoxycarbonyl)piperidine.

-

Reagent: NBS (N-bromosuccinimide), AIBN (initiator).

-

Solvent: CCl₄, reflux.

-

Yield: 85%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, scalable | Requires boronic acid synthesis | 65–78 |

| Reductive Amination | Avoids palladium catalysts | Multi-step, moderate yields | 58 |

| Halogen Exchange | Late-stage functionalization flexibility | Radical initiation challenges | 85 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structural features can exhibit anticancer properties. The presence of the thienyl group may enhance the interaction with biological targets involved in cancer proliferation pathways. Studies have shown that modifications in piperidine derivatives can lead to increased cytotoxicity against various cancer cell lines.

2. Neuropharmacology

The piperidine ring is a common scaffold in neuroactive compounds. This specific ester may be investigated for its potential as a neuroprotective agent or in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively.

Biological Studies

1. Pharmacodynamics and Interaction Studies

Understanding the pharmacodynamics of this compound involves evaluating its interactions with various receptors and enzymes. Initial studies suggest that it may act as an inhibitor or modulator of specific biological pathways, which could be further explored through in vitro assays.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the efficacy of compounds like 1-piperidinecarboxylic acid derivatives. By systematically altering substituents on the piperidine ring or the thienyl group, researchers can identify structures with enhanced biological activity.

Material Science Applications

1. Synthesis of Advanced Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing advanced materials such as polymers or nanomaterials. Its reactivity can facilitate the formation of new materials with tailored properties for applications in electronics or photonics.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromothiophene moiety interacts with various enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester with structurally analogous compounds is presented below, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Ethynyl-substituted analogs (e.g., 287192-97-6) enable click chemistry modifications, a feature absent in bromothienyl derivatives .

Role in Illicit Drug Synthesis Analogs such as N-Boc norfentanyl and 4-ANBocP are explicitly linked to fentanyl production, with their deprotection or alkylation steps well-documented .

Stability and Handling tert-Butyl esters generally exhibit stability under basic conditions but are cleaved by strong acids (e.g., HCl in ether, as shown for N-Boc norfentanyl ). The bromothienyl group may enhance stability against oxidation compared to phenyl or alkyl substituents.

Spectroscopic Differentiation Mass spectrometry (MS) data for analogs like 4-ANBocP ([M+H]<sup>+</sup> = 277.1908) and N-Boc norfentanyl ([M+H]<sup>+</sup> = 333.2170) highlight distinct fragmentation patterns due to substituent differences . The bromine atom in the target compound would produce a characteristic isotope pattern (e.g., <sup>79</sup>Br/<sup>81</sup>Br ≈ 1:1).

Research and Regulatory Considerations

- Forensic Relevance : Compounds like 4-ANBocP are monitored under international precursor control lists . The target compound’s bromothienyl group may evade traditional detection methods, necessitating advanced analytical techniques (e.g., high-resolution MS).

- Synthetic Challenges : The steric bulk of the bromothienyl group may complicate synthetic steps like alkylation or amidation compared to smaller substituents (e.g., methyl or ethynyl groups).

Biological Activity

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester (CAS: 1622834-60-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.15 g/mol. The structure features a piperidine ring substituted with a thienyl group and an ester functional group, which may influence its biological activity.

Pharmacological Effects

Research indicates that compounds similar to 1-piperidinecarboxylic acid derivatives exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown significant activity against bacterial strains, particularly Mycobacterium tuberculosis . The structure-activity relationship suggests that the presence of halogenated aromatic groups enhances antimicrobial potency.

- Antitumor Activity : Certain piperidine derivatives have been evaluated for their anticancer properties. For instance, modifications in the piperidine structure can lead to improved efficacy against cancer cell lines .

The mechanisms by which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Piperidine derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as phosphodiesterase type IV (PDE4) . This inhibition can lead to anti-inflammatory effects beneficial in treating respiratory conditions.

- Receptor Modulation : The interaction with muscarinic acetylcholine receptors has also been noted, where certain derivatives may act as antagonists, influencing neurotransmitter activity in the central nervous system .

Study on Antimicrobial Efficacy

A study conducted on various piperidine derivatives demonstrated that compounds with a thienyl substitution exhibited enhanced activity against resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 μg/mL for resistant strains, indicating promising potential for further development .

Antitumor Evaluation

In another investigation focusing on the anticancer properties of piperidine derivatives, compounds similar to the target compound were tested against multiple cancer cell lines. Results indicated that structural modifications could lead to significant cytotoxic effects, with some compounds achieving IC50 values lower than those of standard chemotherapeutics .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.15 g/mol |

| Antimicrobial MIC | 0.5 - 4 μg/mL (resistant strains) |

| Antitumor IC50 | < standard chemotherapeutics |

| Receptor Interaction | Muscarinic acetylcholine receptors |

Q & A

Q. What is the structural significance of the tert-butyl ester group in this compound, and how does it influence synthetic workflows?

The tert-butyl ester (Boc group) serves as a protective moiety for the piperidine nitrogen, preventing unwanted reactivity during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective manipulation of other functional groups. Deprotection is typically achieved under acidic conditions (e.g., HCl in ethyl ether), as demonstrated in fentanyl intermediate syntheses involving N-Boc norfentanyl derivatives .

Q. What spectroscopic methods are essential for confirming the identity and purity of this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR to resolve the piperidine ring, bromothienyl substituent, and Boc group.

- High-resolution mass spectrometry (HRMS) : To verify the molecular ion ([M+H]+) and isotopic pattern (e.g., bromine’s signature doublet).

- IR spectroscopy : Identification of the ester carbonyl stretch (~1700 cm⁻¹) and C-Br vibration (500–600 cm⁻¹).

Q. What synthetic routes are commonly employed to introduce the 5-bromo-2-thienyl group to the piperidine scaffold?

The bromothienyl group is typically introduced via cross-coupling reactions, such as:

- Suzuki-Miyaura coupling : Using a bromothienyl boronic acid/ester and a piperidine precursor with a halogen or triflate leaving group.

- Buchwald-Hartwig amination : For direct aryl-amine bond formation, though steric hindrance from the Boc group may require tailored catalysts.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize de-Boc side products during functionalization of the piperidine ring?

Optimization involves:

- Acid sensitivity : Avoid protic solvents or Lewis acids that promote Boc cleavage. Use aprotic solvents (e.g., DCM, THF) at neutral pH.

- Temperature control : Maintain reactions below 40°C to prevent thermal degradation.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enhance coupling efficiency while preserving the Boc group .

Q. What analytical strategies are effective in resolving and quantifying synthetic by-products, such as regioisomers or halogenated impurities?

- HPLC-MS : Reverse-phase chromatography paired with mass detection distinguishes regioisomers (e.g., 3- vs. 4-substituted piperidines) and brominated contaminants.

- X-ray crystallography : For unambiguous structural confirmation of crystalline intermediates.

- Isotopic labeling : Tracking bromine retention via 79Br/81Br isotopic patterns in HRMS .

Q. How does computational modeling aid in predicting the reactivity of the bromothienyl substituent in further functionalization?

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Chiral resolution : Use chiral stationary phases (e.g., CSP-HPLC) or asymmetric catalysis (e.g., chiral Pd complexes) to control stereochemistry.

- Crystallization-induced dynamic resolution (CIDR) : Enhances enantiopurity during Boc deprotection or recrystallization steps .

Data Contradictions and Validation

- vs. 14 : While focuses on fentanyl-related intermediates, the Boc deprotection protocol in provides a validated acidic workflow applicable to the target compound. Researchers must confirm compatibility with the bromothienyl group’s acid sensitivity.

- Synthetic Routes : BenchChem () is excluded per guidelines; instead, methodologies from peer-reviewed protocols (e.g., ) are prioritized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.